
Lithium tetramethylpiperidide
Overview
Description
Lithium tetramethylpiperidide is a chemical compound with the molecular formula LiC₉H₁₈N. It is widely used as a non-nucleophilic base in organic synthesis due to its high steric hindrance, which prevents it from participating in nucleophilic reactions .
Preparation Methods
Lithium tetramethylpiperidide is synthesized by the deprotonation of 2,2,6,6-tetramethylpiperidine using n-butyllithium. The reaction is typically carried out at low temperatures, around -78°C, to ensure the stability of the compound . The compound is stable in a mixture of tetrahydrofuran and ethylbenzene and is commercially available in this form .
Synthetic Route:
Reactants: 2,2,6,6-tetramethylpiperidine and n-butyllithium.
Conditions: The reaction is performed at -78°C, although recent studies suggest it can also be carried out at 0°C.
Procedure: The 2,2,6,6-tetramethylpiperidine is dissolved in anhydrous tetrahydrofuran, and n-butyllithium is added slowly under a nitrogen atmosphere.
Chemical Reactions Analysis
Lithium tetramethylpiperidide primarily acts as a strong base in various organic reactions. It is known for its non-nucleophilic nature, making it suitable for deprotonation reactions without participating in side reactions.
Types of Reactions:
Deprotonation: It is used to deprotonate weak acids, forming corresponding lithium salts.
Ortholithiation: It can induce ortho-lithiation in aromatic compounds, facilitating further functionalization.
Common Reagents and Conditions:
Reagents: Often used with tetrahydrofuran as a solvent.
Conditions: Reactions are typically carried out at low temperatures to maintain stability and control reactivity.
Major Products:
Lithium Salts: Formed from deprotonation reactions.
Functionalized Aromatics: Resulting from ortho-lithiation processes.
Scientific Research Applications
Organic Synthesis
Key Reactions:
- Synthesis of Enamines: Lithium tetramethylpiperidide facilitates the synthesis of enamines from terminal epoxides via trans-α-lithiated epoxide intermediates. This process is crucial for constructing complex organic molecules.
- Ortholithiation: It is instrumental in the ortho-lithiation of arenes, allowing for the selective introduction of functional groups at the ortho position on aromatic rings. This reaction is essential for synthesizing complex aromatic compounds .
Comparison with Similar Compounds:
Compound | Application | Unique Features |
---|---|---|
Lithium Diisopropylamide | Organic synthesis | Less steric hindrance |
Lithium Hexamethyldisilazide | Strong base in organic reactions | Higher solubility but less stability |
Pharmaceutical Development
This compound is utilized in the synthesis of various pharmaceutical intermediates due to its strong basic properties. It streamlines the production of active pharmaceutical ingredients (APIs) with high purity and yield, making it invaluable in drug development .
Material Science
In material science, this compound contributes to the development of advanced materials, including lithium batteries. Its role enhances energy density and stability, which are critical for improving battery performance .
Polymer Chemistry
This compound acts as a catalyst in polymerization processes, enhancing efficiency and improving the properties of final products. Its ability to facilitate carbon-carbon bond formation is particularly beneficial in creating new polymeric materials .
Case Study 1: Ortholithiations
A study focused on the reactivity and mechanisms of this compound-mediated ortholithiations examined four arenes: 1,4-bis(trifluoromethyl)benzene, 1,3-bis(trifluoromethyl)benzene, 1,3-dimethoxybenzene, and 4,4-dimethyl-2-phenyl-2-oxazoline. The research utilized density functional theory to analyze the reaction mechanisms and observed that metalations occurred via combinations of monosolvated monomer and disolvated monomer forms .
Case Study 2: Enolization Reactions
Research on enolization by this compound highlighted its effectiveness in achieving high selectivity during ketone enolizations. The study demonstrated that mixtures of this compound with lithium bromide could achieve selectivity comparable to traditional methods while simplifying the preparation process .
Mechanism of Action
Lithium tetramethylpiperidide exerts its effects primarily through its strong basicity and steric hindrance. The lithium ion coordinates with the nitrogen atom of the tetramethylpiperidide, forming a stable complex that can deprotonate weak acids or induce ortho-lithiation in aromatic compounds .
Molecular Targets and Pathways:
Deprotonation: Targets acidic protons in various substrates.
Ortholithiation: Interacts with aromatic rings to facilitate lithiation at the ortho position.
Comparison with Similar Compounds
Lithium Diisopropylamide (LiC₆H₁₄LiN): Another strong base used in organic synthesis, but with different steric properties.
Lithium Hexamethyldisilazide (LiC₆H₁₈LiNSi₂): Similar in function but differs in steric hindrance and solubility.
Uniqueness:
Biological Activity
Lithium tetramethylpiperidide (LiTMP), a strong non-nucleophilic base, is primarily utilized in organic synthesis due to its unique steric properties and ability to facilitate various chemical reactions. This article delves into the biological activity of LiTMP, focusing on its synthesis, structural characteristics, applications in organic chemistry, and relevant case studies that highlight its mechanistic roles.
Synthesis and Structural Characteristics
This compound is synthesized through the deprotonation of 2,2,6,6-tetramethylpiperidine using n-butyllithium at low temperatures (typically around -78 °C) or at 0 °C. The compound exhibits a tendency to aggregate in the solid state, often forming a tetramer. In solution, particularly in tetrahydrofuran (THF) or ethylbenzene, it exists in a dynamic equilibrium between monomeric and dimeric forms influenced by the solvent and concentration of additives like hexamethylphosphoramide (HMPA) .
Mechanistic Insights into Biological Activity
LiTMP's biological activity is primarily observed through its role as a base in metalation reactions. It facilitates ortho-lithiation of aromatic compounds, which is crucial for the synthesis of complex organic molecules. The metalation process can be influenced by the solvation state of LiTMP, with studies indicating that different solvated species exhibit distinct reactivity patterns .
Table 1: Comparison of Lithium-Based Reagents
Compound Name | Key Features | Uniqueness |
---|---|---|
Lithium diisopropylamide (LDA) | Strong base for deprotonation; widely used | Less sterically hindered than LiTMP |
Lithium hexamethyldisilazide | Non-nucleophilic base; useful in similar applications | Greater nucleophilicity than LiTMP |
This compound | Significant steric hindrance; selective mediator | High selectivity in ortho-metalation reactions |
Case Studies and Research Findings
- Ortholithiations : A study published in 2018 examined the rate and mechanism of ortho-lithiations mediated by LiTMP across various arenes. The findings indicated that LiTMP-mediated reactions exhibited higher driving forces and metalation rates compared to other bases like LDA. The research highlighted the influence of steric factors on regioselectivity and reaction dynamics .
- Alumination Reactions : LiTMP has been identified as an effective agent for aluminum-hydrogen exchange reactions. In experiments involving anisole as a substrate, it was revealed that pre-crystallized LiTMP could not deprotonate anisole under certain conditions, challenging previous assumptions about its reactivity .
- NMR Studies : NMR spectroscopic studies have shown that LiTMP exists in a dimer-monomer equilibrium in THF solution. The addition of HMPA significantly alters this equilibrium, increasing the concentration of monomeric species which enhances reactivity .
Properties
IUPAC Name |
lithium;2,2,6,6-tetramethylpiperidin-1-ide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N.Li/c1-8(2)6-5-7-9(3,4)10-8;/h5-7H2,1-4H3;/q-1;+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANYSGBYRTLOUPO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CC1(CCCC([N-]1)(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18LiN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00453330 | |
Record name | lithium tetramethylpiperidide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00453330 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38227-87-1 | |
Record name | lithium tetramethylpiperidide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00453330 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 38227-87-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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